molecular formula C9H4Cl2FN3O B037987 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine CAS No. 112748-45-5

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Cat. No.: B037987
CAS No.: 112748-45-5
M. Wt: 260.05 g/mol
InChI Key: POKWKMCRFXFTIO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a phenoxy group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-hydroxytriazine with 3-fluorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the fluorophenoxy group. The reaction conditions usually involve heating the mixture to a temperature range of 75-80°C for 20-24 hours .

Chemical Reactions Analysis

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The fluorophenoxy group can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include sodium hydroxide, amines, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4-Dichloro-6-(3-chlorophenoxy)-1,3,5-triazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    2,4-Dichloro-6-(3-methylphenoxy)-1,3,5-triazine: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKWKMCRFXFTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382301
Record name 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112748-45-5
Record name 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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